Elimination of Cis-Trans Isomerization Compared to Combretastatin A-4 and Stilbene-Based Colchicine Site Inhibitors
1-Phenyl-dihydrobenzoindazole was identified as a novel scaffold for colchicine site inhibitors (CSIs) that does not suffer from cis-trans isomerization, a common liability of other CSIs such as combretastatin A-4 (CA-4) and its analogs . This structural feature ensures consistent biological activity and simplifies formulation and storage requirements, as isomerization in stilbene-based CSIs leads to variable potency and necessitates specialized handling [1].
| Evidence Dimension | Isomerization potential |
|---|---|
| Target Compound Data | No cis-trans isomerization |
| Comparator Or Baseline | Combretastatin A-4 (CA-4) and related stilbene-based CSIs exhibit cis-trans isomerization |
| Quantified Difference | Qualitative advantage; quantitative impact on IC50 variability not directly reported for the parent scaffold |
| Conditions | Structural analysis; X-ray co-crystal structure of benzo[g]indazole derivative with tubulin (PDB not provided) |
Why This Matters
Procurement of this scaffold enables development of CSIs with predictable activity and reduced batch-to-batch variability, lowering formulation risk.
- [1] Tron GC, Pirali T, Sorba G, Pagliai F, Busacca S, Genazzani AA. Medicinal chemistry of combretastatin A4: present and future directions. J Med Chem. 2006;49(11):3033-44. DOI: 10.1021/jm0512903 (review describing isomerization issue) View Source
